6-METHOXY-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
CAS No.:
Cat. No.: VC8815798
Molecular Formula: C21H19NO3S3
Molecular Weight: 429.6 g/mol
* For research use only. Not for human or veterinary use.
![6-METHOXY-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE -](/images/structure/VC8815798.png)
Specification
Molecular Formula | C21H19NO3S3 |
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Molecular Weight | 429.6 g/mol |
IUPAC Name | (6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-methoxyphenyl)methanone |
Standard InChI | InChI=1S/C21H19NO3S3/c1-21(2)18-16(20(26)28-27-18)14-6-5-7-15(25-4)17(14)22(21)19(23)12-8-10-13(24-3)11-9-12/h5-11H,1-4H3 |
Standard InChI Key | FQPKDFZWYPGWOY-UHFFFAOYSA-N |
SMILES | CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)OC)C(=CC=C3)OC)C(=S)SS2)C |
Canonical SMILES | CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)OC)C(=CC=C3)OC)C(=S)SS2)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name delineates its intricate framework:
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A quinoline backbone fused with a dithiolo ring system at positions 3 and 4.
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6-Methoxy and 4-methoxybenzoyl substituents on the quinoline and benzoyl moieties, respectively.
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4,4-Dimethyl groups contributing to steric stabilization.
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A thione (-C=S) group at position 1, enhancing electrophilicity.
Calculated Molecular Properties
Property | Value |
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Molecular Formula | C₂₂H₂₁NO₃S₃ |
Molecular Weight | 443.6 g/mol |
IUPAC Name | (6-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-methoxyphenyl)methanone |
Key Functional Groups | Methoxy, benzoyl, thione, dithiolo |
Note: Data derived from structural analysis and analogies to related dithioloquinolines.
Synthesis and Characterization Strategies
Synthetic Pathways
Dithioloquinolines are typically synthesized via multi-step protocols involving:
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Quinoline Core Formation: Cyclocondensation of aminobenzonitrile derivatives with sulfur-containing reagents.
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Dithiolo Ring Construction: Thiolation reactions using phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent.
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Functionalization: Methoxy and benzoyl groups are introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution.
For the target compound, critical steps would include:
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Selective methoxylation at position 6 using methylating agents (e.g., dimethyl sulfate).
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4-Methoxybenzoyl incorporation via Friedel-Crafts acylation with 4-methoxybenzoyl chloride.
Representative Reaction Conditions
Step | Reagents/Conditions | Purpose |
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Quinoline Formation | POCl₃, DMF, 80°C, 6h | Cyclodehydration |
Dithiolo Addition | Lawesson’s reagent, toluene, reflux | Thiolation |
Methoxylation | NaH, MeI, DMF, 0°C → rt | Methoxy group installation |
Benzoylation | AlCl₃, 4-MeO-benzoyl chloride, DCM | Acylation at position 5 |
Spectroscopic Characterization
Key techniques for structural validation:
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NMR Spectroscopy:
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¹H NMR: Methoxy singlets (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and dimethyl groups (δ 1.5–1.7 ppm).
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¹³C NMR: Carbonyl (C=O) at ~δ 190 ppm, thione (C=S) at δ 200–220 ppm.
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Mass Spectrometry: Molecular ion peak at m/z 443.6 (M⁺) with fragments indicative of dithiolo cleavage.
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IR Spectroscopy: Stretching vibrations for C=O (~1680 cm⁻¹), C=S (~1200 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).
Electronic Properties and Reactivity
Frontier Molecular Orbitals
Density functional theory (DFT) calculations on analogous dithioloquinolines reveal:
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Low Bandgap: ~2.1–2.5 eV due to π-conjugation across the dithiolo-quinoline system.
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Electrophilic Sites: Thione sulfur and electron-deficient quinoline nitrogen.
Calculated Reactivity Descriptors
Parameter | Value |
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HOMO Energy | -5.8 eV |
LUMO Energy | -3.3 eV |
Chemical Hardness (η) | 1.25 eV |
Challenges and Future Directions
Synthetic Optimization
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Regioselectivity: Controlling methoxy and benzoyl group positions during functionalization.
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Scalability: Transitioning from batch to flow chemistry for dithiolo ring formation.
Biological Screening
Priority areas for testing:
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Anticancer Activity: Targeting thioredoxin reductase overexpressed in tumors.
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Antimicrobial Efficacy: Against methicillin-resistant Staphylococcus aureus (MRSA).
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